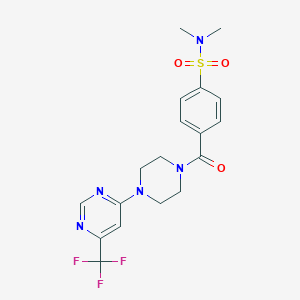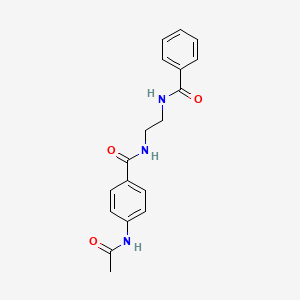
4-acetamido-N-(2-benzamidoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-benzamidoethyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoic acid with 2-aminobenzamide under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-acetamido-N-(2-benzamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide structure.
Reduction: Reduction reactions can be used to alter the amide groups.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
4-acetamido-N-(2-benzamidoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, particularly in cancer biology.
Medicine: Investigated for its potential as an anticancer agent due to its HDAC inhibitory activity.
作用机制
The primary mechanism of action of 4-acetamido-N-(2-benzamidoethyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells by affecting various molecular pathways .
相似化合物的比较
Similar Compounds
Vorinostat: Another HDAC inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits HDAC and is used in oncology.
Belinostat: An HDAC inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness
4-acetamido-N-(2-benzamidoethyl)benzamide is unique due to its specific structure, which allows it to selectively inhibit certain HDAC isoforms. This selectivity can result in fewer side effects and improved efficacy in cancer treatment compared to other HDAC inhibitors .
属性
IUPAC Name |
4-acetamido-N-(2-benzamidoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCITCDCSSSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
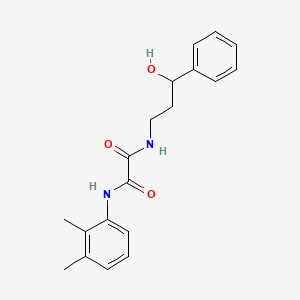
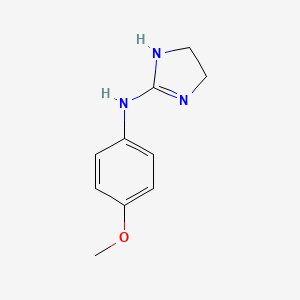

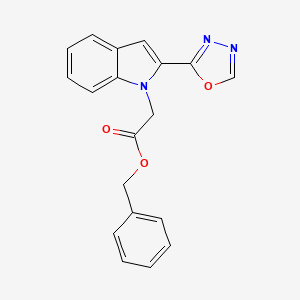
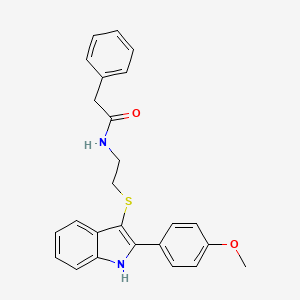
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2674557.png)
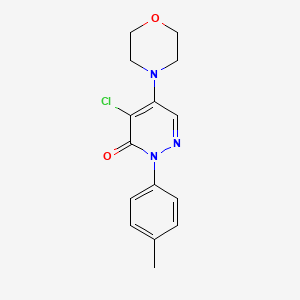

![{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B2674562.png)
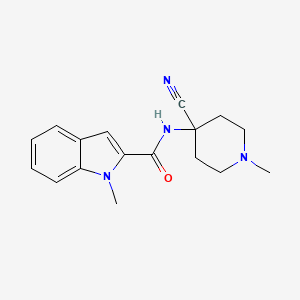
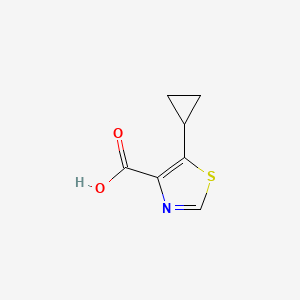
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)
![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)
